molecular formula C96H164N20O25 B12380081 Ac-AAVALLPAVLLALLAP-LEVD-CHO

Ac-AAVALLPAVLLALLAP-LEVD-CHO

Cat. No.: B12380081
M. Wt: 1998.4 g/mol
InChI Key: NBDXLHCJYZCDBW-IQNPODPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ac-AAVALLPAVLLALLAP-LEVD-CHO involves the assembly of its peptide sequence followed by the addition of the aldehyde functional group. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of protected amino acids, coupling reagents, and deprotecting agents .

Industrial production methods for this compound would likely involve large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Ac-AAVALLPAVLLALLAP-LEVD-CHO can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

  • Caspase Inhibition : Ac-AAVALLPAVLLALLAP-LEVD-CHO effectively inhibits caspase-4, which is involved in the apoptotic pathway. Its mechanism of action allows it to modulate cell death processes, making it a valuable tool in studying apoptosis and related signaling pathways .
  • Antitumor Activity : Research indicates that this compound can induce cell death in pancreatic carcinoma cells by inhibiting caspase-1, thus affecting the expression levels of Bcl-2 family proteins, which are critical regulators of apoptosis . This suggests potential applications in developing therapies for aggressive cancers.
  • Neuroprotective Effects : Studies have shown that caspase inhibitors, including this compound, can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where caspase activation contributes to neuronal death .

Cancer Research

  • Pancreatic Carcinoma : A study demonstrated that this compound inhibited caspase-1, leading to increased apoptosis in pancreatic cancer cell lines. This finding supports its potential use as a therapeutic agent in treating this malignancy .

Neurodegenerative Diseases

  • Alzheimer's Disease Models : In vitro studies using PC12 cells expressing mutant amyloid precursor protein (APP) showed that treatment with this compound significantly reduced caspase-3 activation and oxidative stress-induced cell death. This suggests a protective role against neurodegeneration linked to Alzheimer's disease .

Summary of Findings

The applications of this compound span across various fields of biomedical research due to its ability to inhibit specific caspases involved in critical cellular processes. Below is a summary table highlighting its key applications:

Application Area Description Key Findings
Cancer BiologyInduces apoptosis in cancer cells by inhibiting caspase-1Effective against pancreatic carcinoma cell lines
NeuroprotectionProtects neuronal cells from oxidative stress and apoptosisReduces caspase-3 activation in Alzheimer's disease models
Mechanistic StudiesInvestigates the role of caspases in apoptosis and inflammationProvides insights into apoptotic signaling pathways

Mechanism of Action

Ac-AAVALLPAVLLALLAP-LEVD-CHO exerts its effects by binding to the active site of caspase-4, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of caspase-4 substrates, which in turn prevents the execution of apoptosis. The molecular targets involved include the active site residues of caspase-4, and the pathways affected are those related to apoptosis and cell survival .

Properties

Molecular Formula

C96H164N20O25

Molecular Weight

1998.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C96H164N20O25/c1-45(2)36-64(84(129)99-56(22)79(124)105-66(38-47(5)6)87(132)108-65(37-46(3)4)85(130)102-60(26)95(140)115-34-28-31-72(115)91(136)109-68(40-49(9)10)86(131)104-63(32-33-73(119)120)83(128)114-76(53(17)18)93(138)103-62(44-117)43-74(121)122)107-88(133)69(41-50(11)12)110-94(139)77(54(19)20)113-82(127)59(25)100-90(135)71-30-29-35-116(71)96(141)70(42-51(13)14)111-89(134)67(39-48(7)8)106-80(125)57(23)101-92(137)75(52(15)16)112-81(126)58(24)98-78(123)55(21)97-61(27)118/h44-60,62-72,75-77H,28-43H2,1-27H3,(H,97,118)(H,98,123)(H,99,129)(H,100,135)(H,101,137)(H,102,130)(H,103,138)(H,104,131)(H,105,124)(H,106,125)(H,107,133)(H,108,132)(H,109,136)(H,110,139)(H,111,134)(H,112,126)(H,113,127)(H,114,128)(H,119,120)(H,121,122)/t55-,56-,57-,58-,59-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-,76-,77-/m0/s1

InChI Key

NBDXLHCJYZCDBW-IQNPODPBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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